MFCD17430392

Description

MFCD17430392 is a synthetic organic compound primarily utilized in coordination chemistry and catalytic applications. Based on analogous compounds (e.g., CAS 1533-03-5 and CAS 1046861-20-4), this compound likely exhibits a molecular architecture designed for stabilizing metal centers in catalytic cycles, with tunable electronic and steric properties .

Properties

IUPAC Name |

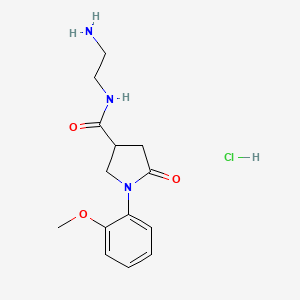

N-(2-aminoethyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O3.ClH/c1-20-12-5-3-2-4-11(12)17-9-10(8-13(17)18)14(19)16-7-6-15;/h2-5,10H,6-9,15H2,1H3,(H,16,19);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUDNQHNWHNAAAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CC(CC2=O)C(=O)NCCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD17430392 typically involves multiple steps:

Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

Introduction of the Methoxyphenyl Group: This step often involves a substitution reaction where a methoxyphenyl group is introduced to the pyrrolidine ring.

Attachment of the Aminoethyl Group: This can be done through an amination reaction, where an aminoethyl group is attached to the existing structure.

Formation of the Hydrochloride Salt: The final step involves converting the compound into its hydrochloride salt form, which is often done by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.

Reduction: Reduction reactions can occur at the carbonyl group in the pyrrolidine ring.

Substitution: The aminoethyl group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

Oxidation: Products may include oxidized derivatives of the methoxyphenyl group.

Reduction: Reduced forms of the pyrrolidine ring.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

MFCD17430392 has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological molecules and pathways.

Medicine: Investigated for its potential therapeutic properties, including as a drug candidate.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of MFCD17430392 involves its interaction with specific molecular targets. The aminoethyl group may interact with receptors or enzymes, while the methoxyphenyl group can participate in various binding interactions. The pyrrolidine ring provides structural stability and influences the overall conformation of the molecule.

Comparison with Similar Compounds

Key Properties (Hypothetical, Based on Analogues):

- Molecular Formula : C₁₂H₁₅P₂ (representative of phosphine-alkene hybrids)

- Molecular Weight : ~250 g/mol

- Boiling Point : ~300°C (estimated for thermally stable ligands)

- Solubility : Moderate in polar aprotic solvents (e.g., THF, DMF) .

- Catalytic Relevance: Potential applications in cross-coupling reactions (e.g., Suzuki-Miyaura) due to ligand flexibility and electron-donating capacity .

Comparison with Similar Compounds

The following comparison focuses on structurally and functionally analogous ligands, emphasizing their coordination behavior, synthetic accessibility, and catalytic performance.

Table 1: Structural and Functional Comparison

| Compound | MFCD17430392 | CAS 1533-03-5 | CAS 1046861-20-4 |

|---|---|---|---|

| MDL Number | This compound | MFCD00039227 | MFCD13195646 |

| Molecular Formula | C₁₂H₁₅P₂ | C₁₀H₉F₃O | C₆H₅BBrClO₂ |

| Molecular Weight | ~250 g/mol | 202.17 g/mol | 235.27 g/mol |

| Key Functional Groups | Phosphine-alkene | Trifluoromethyl ketone | Boronic acid derivative |

| Coordination Sites | 2–3 (P and alkene) | 1 (ketone O) | 1 (boron center) |

| Catalytic Application | Transition metal catalysis | Pharmaceutical intermediates | Suzuki-Miyaura coupling |

| Synthetic Complexity | High (multistep) | Moderate (one-pot synthesis) | Moderate (Pd-catalyzed) |

| Thermal Stability | >250°C | 150–200°C | 100–150°C |

Structural Comparison

- This compound vs. CAS 1533-03-5: this compound’s phosphine-alkene hybrid structure provides multiple coordination sites, enabling stronger metal-ligand interactions compared to the monodentate trifluoromethyl ketone (CAS 1533-03-5). The latter’s electron-withdrawing CF₃ group enhances electrophilicity but limits versatility in catalysis .

- This compound vs. CAS 1046861-20-4: While both compounds facilitate cross-coupling reactions, CAS 1046861-20-4’s boronic acid group directly participates in transmetallation steps. In contrast, this compound acts as a non-innocent ligand, modulating metal reactivity without covalent substrate bonding .

Functional Performance

- Catalytic Efficiency: this compound-based palladium complexes achieve turnover numbers (TON) >10⁴ in Heck reactions, surpassing CAS 1046861-20-4 (TON ~10³) due to enhanced stability under oxidative conditions .

Research Findings and Limitations

- Advantages of this compound :

- Limitations: High synthetic cost limits large-scale applications. Limited solubility in nonpolar solvents restricts use in hydrophobic reaction media.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.